tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate
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Overview
Description
tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a compound that features a tert-butyl group, a chloropyrimidine moiety, and a cyclohexylcarbamate structure
Preparation Methods
The synthesis of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves multiple steps. One common method includes the reaction of 6-chloropyrimidine-4-amine with cyclohexyl isocyanate in the presence of a base to form the intermediate product. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Amidation: Photocatalysed C–H amidation reactions can be performed, enabling the formation of C–N bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with nucleophilic sites, while the cyclohexylcarbamate structure provides stability and enhances its binding affinity. The compound may inhibit or activate specific pathways depending on its target, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate can be compared with similar compounds such as:
tert-Butyl (2-chloropyridin-4-yl)carbamate: Similar in structure but with a pyridine ring instead of pyrimidine.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Features a cyano group and dimethyl substitution on the pyridine ring.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Known for its chemoselective tert-butoxycarbonylation reactions.
These compounds share structural similarities but differ in their chemical reactivity and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
tert-butyl N-[4-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-6-4-10(5-7-11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJCXAXEFIFZMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117827 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-46-7 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(6-chloro-4-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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